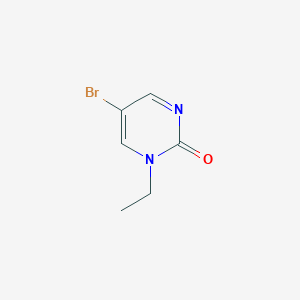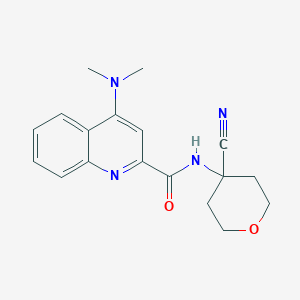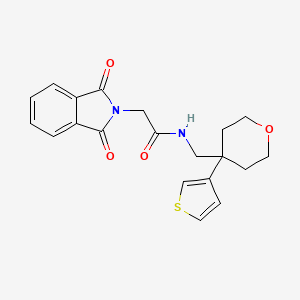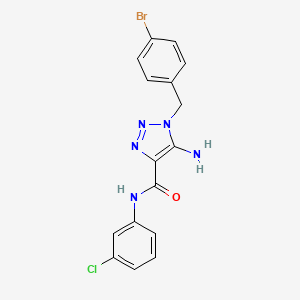![molecular formula C23H19ClF3NO6S B2508531 Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate CAS No. 425402-79-5](/img/structure/B2508531.png)
Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a sulfonylamino group attached to a chlorophenyl moiety, a hydroxynaphthalene unit, and a trifluoro-3-oxobutanoate ester group. This combination of functional groups could imply a range of chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of related compounds, such as 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, has been reported to start with the activation of an oxazoline ring by triflic anhydride, followed by ring opening in a 5-methyl-2-phenyl-4,5-dihydrooxazole system . This method, characterized by techniques like HSQC, HMBC, and NMR, could potentially be adapted for the synthesis of the compound , considering the similarities in the functional groups involved.
Molecular Structure Analysis
The molecular structure of the compound likely features a complex arrangement of rings and substituents, which can be inferred from related compounds. For instance, the presence of a sulfonylamino group attached to a phenyl ring is a common structural motif that can be analyzed using NMR techniques to determine the connectivity and spatial arrangement of the atoms .
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for the synthesis of furans and cyclopentenones indicates the potential for halogenated sulfonyl compounds to undergo addition, annulation, and cyclization reactions . These reactions could be relevant to the compound , given the presence of a sulfonylamino group and a potential for cyclic structure formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to impart unique properties such as increased lipophilicity and chemical stability . The hydroxynaphthalene unit could contribute to the compound's photophysical properties, as seen in the study of related probes like acrylodan and prodan, which exhibit specific emission behaviors in various solvents . Additionally, the presence of a chlorophenyl group could affect the compound's reactivity and interactions with biological targets.
Relevant Case Studies
The cytotoxic activity of related trifluoromethyl sulfonamides has been evaluated against cancer cell lines, with some compounds showing significant activity . This suggests that the compound may also possess biological activity worth investigating. Furthermore, the antimicrobial and antiradical activities of compounds with similar structural features have been studied, providing a basis for comparison and potential application in the development of new therapeutic agents .
Applications De Recherche Scientifique
Environmental Pollutants and Male Infertility
Endocrine disruptors such as Bisphenol A and certain phthalates have been identified in plastics. They mimic hormones and disrupt the physiological function of endogenous hormones, potentially affecting reproductive organs and spermatogenesis in males. Concerns have been raised about their true effect on mammalian spermatogenesis, particularly during puberty (Lagos-Cabré & Moreno, 2012).
Soil Ecotoxicity of Endocrine‐Disrupting Chemicals
Endocrine‐disrupting chemicals (EDCs) used in manufacturing can enter the soil and potentially affect soil ecosystems. Although studies on soil ecotoxicity are less common compared to aquatic ecotoxicity, there is a growing body of literature and a need for further research to understand the ecotoxicity of EDCs like Bisphenol A, DEHP, and PFOS in soil environments (Kwak et al., 2017).
Treatment of Wastewater from the Pesticide Industry
The pesticide production industry generates high-strength wastewater containing a variety of toxic pollutants. If not properly treated, these can enter natural environments and water sources. Biological processes and granular activated carbon have been shown to be effective in removing these pollutants and potentially creating high-quality effluent (Goodwin et al., 2018).
Sulfonamides in Clinical Applications
The sulfonamide moiety is present in many clinically used drugs, with various therapeutic applications including as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and anti-inflammatory drugs. The sulfonamide group continues to be an area of interest in drug development, with potential future applications in treating and diagnosing diseases (Carta et al., 2012).
Metabolomics Biomarkers for Environmental Pollutants
Metabolomics, the study of small molecule metabolites in biological systems, has been used to identify biomarkers for exposure to environmental pollutants like Bisphenol A (BPA). These biomarkers can help in understanding the toxic effects of these pollutants and their mechanisms of action (Wang et al., 2018).
Propriétés
IUPAC Name |
propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO6S/c1-12(2)34-22(31)19(21(30)23(25,26)27)17-11-18(15-5-3-4-6-16(15)20(17)29)28-35(32,33)14-9-7-13(24)8-10-14/h3-12,19,28-29H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZFRVCNZJGCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)
![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)
![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)
![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)




![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)